molecular formula C17H18BrNO2S B3744026 2-[(3-bromobenzyl)thio]-N-(4-methoxybenzyl)acetamide

2-[(3-bromobenzyl)thio]-N-(4-methoxybenzyl)acetamide

Cat. No. B3744026
M. Wt: 380.3 g/mol
InChI Key: CLRJDSNMMRXJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-bromobenzyl)thio]-N-(4-methoxybenzyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BMB-4 and has been studied for its ability to inhibit cancer cell growth and promote apoptosis.

Mechanism of Action

The mechanism of action of BMB-4 involves its ability to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, BMB-4 can promote the expression of genes that are involved in apoptosis and inhibit the expression of genes that promote cell proliferation.
Biochemical and Physiological Effects
BMB-4 has been found to have a range of biochemical and physiological effects. In addition to its ability to inhibit cancer cell growth and promote apoptosis, BMB-4 has been shown to have anti-inflammatory and anti-angiogenic effects. It has also been found to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using BMB-4 in lab experiments is its ability to inhibit cancer cell growth and promote apoptosis. This makes it a promising candidate for cancer therapy. However, one limitation of using BMB-4 in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration of BMB-4 to minimize potential toxicity.

Future Directions

There are several future directions for research on BMB-4. One area of research could focus on optimizing the synthesis method to increase yield and purity. Another area of research could involve the development of BMB-4 derivatives with improved potency and selectivity. Additionally, further studies are needed to determine the optimal dosage and administration of BMB-4 for cancer therapy. Finally, research could focus on the potential therapeutic applications of BMB-4 in other diseases, such as inflammatory disorders and neurodegenerative diseases.

Scientific Research Applications

BMB-4 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, BMB-4 has been found to induce apoptosis in cancer cells, which is the programmed cell death of abnormal cells. This makes BMB-4 a promising candidate for cancer therapy.

properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2S/c1-21-16-7-5-13(6-8-16)10-19-17(20)12-22-11-14-3-2-4-15(18)9-14/h2-9H,10-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRJDSNMMRXJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-bromophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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